Acrylamide - 9003-05-8

Acrylamide

Catalog Number: EVT-1200520
CAS Number: 9003-05-8
Molecular Formula: C3H5NO
C3H5NO
CH2=CH-CONH2
Molecular Weight: 71.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acrylamide (prop-2-enamide) is a small, water-soluble organic molecule with the chemical formula CH2=CHC(O)NH2. It is classified as a vinyl monomer due to its vinyl group (CH2=CH-) and is primarily known for its use in the production of polyacrylamide, a versatile polymer with diverse applications. [] While acrylamide has significant industrial value, it is also a recognized environmental contaminant and potential human health hazard due to its formation in certain foods during high-heat cooking. []

Future Directions
  • Mitigation of acrylamide formation in food: Continued research is necessary to develop effective strategies for reducing acrylamide levels in food without compromising taste and quality. [, , , , , , , ] This includes exploring novel processing methods, optimizing cooking parameters, and investigating the role of food additives in mitigating acrylamide formation.
  • Development of sensitive and specific biomarkers for acrylamide exposure: Research efforts should focus on identifying and validating novel biomarkers for accurately assessing acrylamide exposure in humans. [] This will enable improved risk assessment and facilitate targeted interventions for reducing acrylamide-related health risks.
  • Elucidation of the detailed mechanisms underlying acrylamide toxicity: Further research is needed to fully understand the molecular mechanisms responsible for acrylamide-induced neurotoxicity and carcinogenicity. [, , , , , , ] This will pave the way for developing effective therapeutic strategies for mitigating acrylamide-induced damage and improving human health outcomes.
  • Exploration of novel applications of polyacrylamide: The versatility of polyacrylamide makes it an attractive material for diverse applications. Future research should focus on exploring its potential use in emerging fields like tissue engineering, drug delivery, and renewable energy technologies. []

N-Hydroxy-methacrylamide (HM-ACR)

Compound Description: N-Hydroxy-methacrylamide (HM-ACR) is a neurotoxic analog of acrylamide. In the study by LoPachin et al. [], HM-ACR exposure to chick dorsal root ganglion (DRG) cells resulted in similar, but less potent, growth cone alterations as acrylamide. This suggests a shared mechanism of toxicity, though HM-ACR requires higher concentrations to elicit the same effect.

Relevance: HM-ACR is structurally related to acrylamide, differing by a hydroxyl group on the amide nitrogen. This structural similarity likely contributes to their shared neurotoxic effects, although the hydroxyl group appears to decrease potency compared to acrylamide [].

Glycidamide

Relevance: Glycidamide is directly formed from acrylamide via metabolic processes in the body and exhibits greater reactivity and toxicity. Understanding its formation and effects is crucial for comprehending the overall toxicity profile of acrylamide [, , ].

Methacrylamide (M-ACR)

Compound Description: Methacrylamide (M-ACR) is an analog of acrylamide with an additional methyl group on the alpha carbon. Unlike acrylamide and its other neurotoxic analogs, M-ACR did not produce acrylamide-like growth cone morphology alterations in chick DRG explants, even at high concentrations [].

Relevance: Despite its structural similarity to acrylamide, the additional methyl group in M-ACR appears to abolish its neurotoxic effects as observed in the DRG explant model []. This highlights the importance of specific structural features for acrylamide's toxicity.

Relevance: Although acrylamide is known to have sulfhydryl alkylating properties, this research suggests that this mechanism is not responsible for the specific morphological alterations observed in DRG growth cones upon acrylamide exposure. This differentiates acrylamide's mechanism of action from these other sulfhydryl alkylating agents [].

Asparagine

Compound Description: Asparagine is a naturally occurring amino acid found in many foods, particularly in potatoes and cereals. It is a key precursor in the formation of acrylamide during high-temperature cooking. The Maillard reaction between asparagine and reducing sugars, like glucose and fructose, is the primary pathway for acrylamide formation in food [, , ].

Relevance: Asparagine is essential for the formation of acrylamide in food, making it a critical target for mitigation strategies. Understanding the factors influencing the Maillard reaction involving asparagine is vital for reducing acrylamide levels in cooked foods [, , ].

Glucose and Fructose

Compound Description: Glucose and fructose are reducing sugars commonly found in foods. Along with asparagine, they are primary reactants in the Maillard reaction that leads to acrylamide formation during high-temperature cooking, especially in starchy foods like potatoes [, , ].

Relevance: The presence and concentration of glucose and fructose in food, alongside asparagine, directly impact the extent of acrylamide formation during cooking. Controlling these factors, like reducing sugar levels or adjusting cooking temperatures, can influence acrylamide levels in the final product [, , ].

N7-Glycidamide-Guanine (N7-GA-Gua) adduct

Compound Description: N7-GA-Gua is a DNA adduct formed by the covalent binding of acrylamide's metabolite, glycidamide, to the N7 position of guanine bases in DNA. This adduct is considered a critical biomarker of acrylamide exposure and its potential carcinogenic effects [].

Relevance: The formation of N7-GA-Gua adducts highlights the genotoxic potential of acrylamide exposure through its metabolite, glycidamide. Measuring these adducts in DNA provides a direct link between dietary acrylamide intake and potential carcinogenic effects [].

Source and Classification

Acrylamide is synthesized from acrylonitrile, a compound derived from petroleum. The synthesis process can be categorized into two main types: chemical methods and biological processes. In chemical synthesis, acrylonitrile undergoes hydration in the presence of catalysts such as sulfuric acid or copper-based catalysts. Biological methods utilize enzymes to convert acrylonitrile into acrylamide, offering a more environmentally friendly alternative with higher yields and reduced by-products .

Synthesis Analysis

Methods and Technical Details

The synthesis of acrylamide can be achieved through several methods:

  1. Chemical Hydration:
    • The traditional method involves the reaction of acrylonitrile with water in the presence of sulfuric acid. This process yields acrylamide but often results in low conversion rates and high costs due to equipment corrosion from sulfuric acid .
    • A newer approach utilizes copper catalysts for hydration, which improves yield but may introduce metallic impurities that complicate purification.
  2. Biological Catalysis:
    • Enzymatic processes involve using nitrile hydratase enzymes from specific bacteria to convert acrylonitrile directly into acrylamide. This method is advantageous due to its high conversion rates and lower environmental impact .

Technical Details

The biological process can be further refined using membrane technologies for purification, enhancing product quality by removing biological impurities while maintaining high yields .

Molecular Structure Analysis

Structure and Data

Acrylamide has a simple molecular structure characterized by a vinyl group (–CH=CH₂) attached to an amide group (–C(=O)NH₂). Its IUPAC name is prop-2-enamide. The molecular weight of acrylamide is 71.08 g/mol, and it exists as a white crystalline solid at room temperature.

  • Molecular Formula: C₃H₅NO
  • Molecular Weight: 71.08 g/mol
  • Melting Point: 84 °C
  • Boiling Point: 125 °C (decomposes)
Chemical Reactions Analysis

Reactions and Technical Details

Acrylamide participates in several important chemical reactions:

  1. Polymerization: Acrylamide readily polymerizes to form polyacrylamide, a process that can occur spontaneously under heat or UV light exposure.
  2. Maillard Reaction: In food chemistry, acrylamide forms during the Maillard reaction when foods containing asparagine and reducing sugars are cooked at high temperatures (above 120 °C). This reaction involves complex pathways leading to the formation of various compounds, including acrylamide itself .

Reaction Mechanism

The mechanism of acrylamide formation during cooking involves:

  • Initial reaction between asparagine and reducing sugars.
  • Formation of intermediate compounds that eventually lead to acrylamide through dehydration and rearrangement reactions.
Mechanism of Action

Process and Data

Acrylamide exerts its effects primarily through its reactivity with nucleophiles due to the presence of the vinyl group. It can form adducts with cellular macromolecules such as proteins and nucleic acids, potentially leading to cytotoxicity and genotoxicity.

  1. Nucleophilic Attack: The double bond in the vinyl group allows nucleophiles (e.g., thiols, amines) to attack, forming stable adducts.
  2. Cellular Impact: These adducts can disrupt normal cellular functions and may initiate carcinogenic processes by causing DNA damage .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid or colorless liquid (in aqueous solutions).
  • Solubility: Highly soluble in water (215.5 g/100 ml at 30 °C) and polar organic solvents like ethanol .
  • Volatility: Low vapor pressure (0.9 Pa at 25 °C), indicating it is not highly volatile under standard conditions.

Chemical Properties

  • Stability: Acrylamide is stable at room temperature but can polymerize upon heating or exposure to light.
  • Reactivity: It reacts readily with strong nucleophiles due to its electrophilic double bond.
Applications

Acrylamide has diverse applications across various fields:

  1. Industrial Uses:
    • Production of polyacrylamide for water treatment, soil conditioning, and paper manufacturing.
    • Used as a flocculant in mining operations.
  2. Scientific Research:
    • Employed in electrophoresis techniques for separating proteins based on size.
    • Utilized in the synthesis of various polymers and copolymers for research applications.
  3. Food Chemistry:
    • Understanding its formation during cooking processes has led to guidelines aimed at reducing acrylamide levels in food products due to potential health risks associated with consumption .

Properties

CAS Number

9003-05-8

Product Name

Acrylamide

IUPAC Name

prop-2-enamide

Molecular Formula

C3H5NO
C3H5NO
CH2=CH-CONH2

Molecular Weight

71.08 g/mol

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)

InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N

SMILES

C=CC(=O)N

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C
Soluble in ethanol, ethyl ether and acetone
Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068
WATER-SOL HIGH POLYMER
390 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 204 (very good)
(86 °F): 216%

Synonyms

Acrylamide, polymers (8CI); 2-Propenamide hydrochloride homopolymer; 2300S; 2J; 3330s; 38F; 920MPM; AK; AK (flocculant); AMF; AP 273; ASP 6; Accotrol S 622; Acrylamide homopolymer; Acrylamide polymer; Acryperse M 2000A; Acryperse M 2000H; Alcoflood 1

Canonical SMILES

C=CC(=O)N

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